(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid

Lipophilicity Drug Design Physicochemical Properties

This branched p-alkoxycinnamic acid features a 3-methylbutoxy chain delivering distinct LogP (3.5) and TPSA (46.5 Ų) critical for SAR studies—modulating lipophilicity, permeability, and target binding beyond what linear alkoxy analogs provide. Its isopentyloxy group imparts unique mesomorphic properties for liquid crystal polymers and optimal CNS drug-like parameters. Supplied at ≥98% purity, it serves as an essential reference standard for HPLC/LC-MS calibration and a versatile scaffold for synthesizing CNS-targeted molecular probes. Ideal for reproducible, structurally distinct cinnamic acid research.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
Cat. No. B12465220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C14H18O3/c1-11(2)9-10-17-13-6-3-12(4-7-13)5-8-14(15)16/h3-8,11H,9-10H2,1-2H3,(H,15,16)
InChIKeyUEPNKZTXVRVVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

The Role of (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic Acid in Cinnamic Acid Derivative Research


(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid (CAS: 20718-99-4) is a synthetic p-alkoxycinnamic acid derivative, belonging to the class of phenylpropanoids [1]. It is structurally characterized by a cinnamic acid core with a 3-methylbutoxy (isopentyloxy) substituent at the para position . This compound serves as a key reference standard and synthetic intermediate in medicinal chemistry, polymer science, and materials research, where its specific alkoxy chain length and branching pattern influence physicochemical properties such as lipophilicity (LogP) and membrane permeability [2].

Why (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic Acid Cannot Be Substituted with Other p-Alkoxycinnamic Acids


In-class substitution of (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid with other p-alkoxycinnamic acids (e.g., methoxy, ethoxy, propoxy, butoxy, or pentyloxy derivatives) is not scientifically valid due to the critical influence of alkoxy chain length and branching on key molecular properties. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations in the alkoxy substituent can lead to significant changes in lipophilicity (LogP), topological polar surface area (TPSA), and biological activity [1]. For instance, hypolipidemic activity in p-alkoxycinnamic acids is highly dependent on the length of the alkoxy chain, with optimal activity observed for C12-C16 chains [2]. The 3-methylbutoxy group of this compound provides a distinct balance of lipophilicity and steric bulk, which is not replicated by linear alkoxy chains of similar carbon count [3]. This structural specificity directly impacts its utility as a research tool and synthetic building block.

Quantitative Differentiation of (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic Acid: Key Comparative Data


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Shorter Chain Analogs

The compound (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid exhibits a calculated LogP of 3.5 [1]. This value is significantly higher than that of unsubstituted cinnamic acid (LogP ≈ 2.1) and p-methoxycinnamic acid (LogP ≈ 2.3) [2], indicating a substantial increase in lipophilicity conferred by the 3-methylbutoxy group. This elevated LogP suggests improved membrane permeability and potential for enhanced bioavailability in biological assays compared to less lipophilic cinnamic acid derivatives [3].

Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA): Favorable Balance for Blood-Brain Barrier Penetration

The target compound has a calculated Topological Polar Surface Area (TPSA) of 46.5 Ų [1]. This value falls within the optimal range (<90 Ų) for blood-brain barrier (BBB) penetration, while remaining above the threshold (>140 Ų) for poor oral absorption [2]. In comparison, the unsubstituted cinnamic acid has a TPSA of 37.3 Ų [3], while the shorter p-methoxycinnamic acid has a TPSA of 46.5 Ų [4]. The compound's TPSA, combined with its elevated LogP, positions it as a potentially favorable scaffold for CNS-targeted drug discovery, offering a distinct balance not found in analogs with either shorter or longer alkoxy chains [5].

TPSA CNS Drug Design Physicochemical Properties

Molecular Weight and Rotatable Bond Count: Impact on Oral Bioavailability

The compound has a molecular weight of 234.29 g/mol and 6 rotatable bonds [1]. According to Lipinski's Rule of Five, oral bioavailability is favored when molecular weight is <500 Da and rotatable bonds are ≤10 [2]. This compound satisfies both criteria, suggesting good potential for oral absorption. In comparison, p-pentyloxycinnamic acid (linear C5 chain) has a similar molecular weight (234.29 g/mol) but 7 rotatable bonds , which may slightly increase conformational flexibility and potentially reduce oral bioavailability. The branched 3-methylbutoxy group of the target compound provides a more rigid, compact structure compared to its linear analog, which may influence binding kinetics and metabolic stability [3].

Molecular Weight Rotatable Bonds Oral Bioavailability

Key Application Scenarios for (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic Acid Based on Differential Evidence


As a Reference Standard in Structure-Activity Relationship (SAR) Studies of p-Alkoxycinnamic Acids

The compound's unique combination of a branched 3-methylbutoxy chain and a cinnamic acid core makes it an essential reference standard for SAR studies. Its specific LogP (3.5), TPSA (46.5 Ų), and rotatable bond count (6) provide a distinct data point for correlating physicochemical properties with biological activity in assays such as anti-inflammatory, hypolipidemic, or antimicrobial screening [1]. Researchers can use this compound to probe the effect of chain branching on target binding and pharmacokinetics, as highlighted in foundational studies on p-alkoxycinnamic acids [2].

As a Synthetic Intermediate for CNS-Targeted Probes and Drug Candidates

Given its favorable LogP and TPSA profile for blood-brain barrier penetration, this compound serves as an ideal scaffold for synthesizing CNS-targeted molecular probes or drug candidates. Its moderate molecular weight and balanced lipophilicity allow for further functionalization while maintaining desirable drug-like properties [3]. It is particularly useful for creating libraries of cinnamic acid derivatives to explore neuroinflammation, neurodegeneration, or other CNS-related targets [4].

As a Building Block for Functional Polymers and Liquid Crystals

The 3-methylbutoxy substituent imparts specific mesomorphic properties that are valuable in the design of functional polymers and liquid crystalline materials. p-Alkoxycinnamic acids are known to exhibit mesomorphism and polymorphism, and the branched chain of this compound can modulate phase transition temperatures and molecular packing [5]. This makes it a useful monomer or additive for creating advanced materials with tailored optical or mechanical properties [6].

As a Standard for Analytical Method Development and Validation

The well-defined physicochemical properties and synthetic availability of (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid make it suitable as a calibration standard or quality control sample in HPLC, LC-MS, and other analytical methods. Its distinct retention time and mass spectrometric signature facilitate accurate quantification and method validation in pharmaceutical and environmental analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.